4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

MAGL inhibition endocannabinoid system benzimidazole SAR

4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 840496-20-0) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class. It was disclosed as compound 25 in a focused medicinal chemistry study of monoacylglycerol lipase (MAGL) inhibitors.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 840496-20-0
Cat. No. B2853136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS840496-20-0
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H25N3O2/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)16-12-21(26)24(14-16)17-8-10-18(27-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3
InChIKeyZFSVWBAEJYQCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 840496-20-0): Key Compound Identity and Research-Grade Procurement Context


4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 840496-20-0) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class. It was disclosed as compound 25 in a focused medicinal chemistry study of monoacylglycerol lipase (MAGL) inhibitors [1]. The compound features an N1-isobutyl-substituted benzimidazole core connected via the 2-position to a pyrrolidin-2-one ring that bears a 4-methoxyphenyl group on the lactam nitrogen. Its molecular formula is C22H25N3O2 and its molecular weight is 363.5 g/mol . The compound is supplied exclusively for non-human research use and is not intended for therapeutic or veterinary applications.

Why 4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Cannot Be Replaced by Other In-Class MAGL Inhibitors


Within the pyrrolidin-2-one benzimidazole series, small changes to the N-phenyl substituent produce large shifts in both MAGL potency and, critically, selectivity over fatty acid amide hydrolase (FAAH). The 4-methoxyphenyl congener (compound 25) stands apart from its halogenated analogs because the electron-donating methoxy group confers a >5,300-fold selectivity window against FAAH, whereas the equipotent 4-chlorophenyl and 3-chloro-4-fluorophenyl derivatives display only 4,070-fold and 3,000-fold selectivity, respectively, making the methoxy compound the preferred choice for experiments requiring clean MAGL pharmacology without FAAH confounding [1]. Furthermore, the compound has been directly benchmarked against the clinical analgesic gabapentin in a formalin-induced nociception model, providing a unique in vivo efficacy reference that is absent for most other members of the series [1]. Simply substituting a halogen analog risks introducing dual MAGL/FAAH activity that can alter endocannabinoid tone in unpredictable ways.

Quantitative Differentiation Evidence for 4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Head-to-Head and Cross-Study Comparator Data


MAGL Inhibitory Potency: Comparable to the Most Potent Halogenated Analogs Within the Same Scaffold Series

In a direct head-to-head panel of eighteen pyrrolidin-2-one linked benzimidazole and benzothiazole derivatives, compound 25 (target) inhibited human MAGL with an IC50 of 9.4 nM. This potency is essentially equivalent to the two most active halogenated benzimidazole analogs in the same study: compound 22 (4-Cl phenyl; IC50 8.6 nM) and compound 23 (3-Cl,4-F phenyl; IC50 8.0 nM) [1]. The <15% difference in IC50 values across these three compounds indicates that the 4-methoxy substitution maintains on-target potency at the same nanomolar level as the optimized halogen derivatives.

MAGL inhibition endocannabinoid system benzimidazole SAR

FAAH Selectivity: Superior Discrimination Against FAAH Compared to Equipotent Halogenated Analogs

The defining differentiation of compound 25 is its selectivity window over FAAH. The target compound displayed an FAAH IC50 above 50 µM, yielding a MAGL/FAAH selectivity ratio of >5,319-fold [1]. By contrast, the equipotent halogen analogs compound 22 and compound 23 showed significantly lower FAAH IC50 values of 35 µM and 24 µM, corresponding to selectivity ratios of only ~4,070-fold and ~3,000-fold, respectively [1]. This means that at concentrations required for full MAGL engagement, the methoxy compound is far less likely to produce confounding FAAH inhibition than either halogen derivative.

FAAH selectivity off-target profiling endocannabinoid hydrolases

In Vivo Antinociceptive Efficacy: Superior Pain Reduction Versus Gabapentin in the Formalin Test

Compound 25 was evaluated in the formalin-induced nociception model and demonstrated dose-dependent reduction of pain response in both the acute (neurogenic) and late (inflammatory) phases. At the 30 mg/kg dose, compound 25 significantly reduced pain behavior and exhibited greater potency than the reference drug gabapentin (GBP) tested under the same conditions [1]. This direct in vivo comparison provides a translational efficacy benchmark that is not available for the halogenated analogs 22 and 23, which were not advanced to the formalin test.

antinociception formalin test in vivo pain model gabapentin

GIRK2 Channel Counter-Screen: Absence of Activity Suggests Reduced Ion Channel Off-Target Liability

In a high-throughput screen panel deposited under the Vanderbilt HTS GIRK2 program, compound 25 (CAS 840496-20-0) was tested for activity against the G protein-activated inward rectifier potassium channel 2 (GIRK2) at concentrations ranging from 0.024 µM to 25 µM and was classified as INACTIVE across all tested concentrations . While this is a class-level observation without a direct comparator from the same benzimidazole series, it provides a useful off-target selectivity data point that is not always available for research-grade tool compounds. Many CNS-active small molecules exhibit GIRK channel modulation; the absence of such activity supports the use of compound 25 in studies where GIRK2-mediated confounding must be minimized.

GIRK2 off-target screening ion channel selectivity counterscreen

Recommended Application Scenarios for 4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Selective Pharmacological Dissection of MAGL vs. FAAH Pathways in Endocannabinoid Research

When the experimental objective is to elevate 2-arachidonoylglycerol (2-AG) levels through MAGL inhibition without concurrently inhibiting FAAH (which would also raise anandamide), compound 25 provides a >5,300-fold selectivity window [1]. This is superior to the halogenated analogs compound 22 (~4,070-fold) and compound 23 (~3,000-fold) and is critical for studies attributing functional outcomes specifically to 2-AG/CB1/CB2 signaling rather than mixed endocannabinoid effects [1].

Preclinical In Vivo Pain Research Requiring a Validated MAGL Inhibitor Active in the Formalin Model

Compound 25 has been directly benchmarked against gabapentin in the formalin-induced nociception assay and showed greater potency at 30 mg/kg [1]. Researchers investigating MAGL as a target for inflammatory or neuropathic pain can select this compound with confidence that its in vivo antinociceptive activity has been experimentally confirmed, unlike many other in-class compounds that lack published in vivo efficacy data.

Structure-Activity Relationship (SAR) Studies Centered on N-Phenyl Substitution Effects in Benzimidazole-Pyrrolidinone MAGL Inhibitors

The quantitative comparison of compound 25 (4-OCH3) against compound 22 (4-Cl) and compound 23 (3-Cl,4-F) offers a clean SAR data set demonstrating that the electron-donating methoxy group preserves MAGL potency while improving FAAH selectivity [1]. This makes the compound an essential reference standard for medicinal chemistry programs exploring phenyl ring substitutions in this scaffold, serving as the benchmark for selectivity optimization.

Tool Compound Selection for CNS Studies Requiring Documented Ion Channel Counter-Screen Data

Although limited to a single counterscreen, the inactivity of compound 25 against GIRK2 channels at concentrations up to 25 µM provides an initial line of evidence that the compound does not broadly modulate potassium channels [1]. This may be valuable for neuroscientists who require a MAGL inhibitor with at least some publicly available off-target profiling, reducing the need for extensive in-house counter-screening before initiating electrophysiology or behavioral experiments.

Quote Request

Request a Quote for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.